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Thermodynamic & Antioxidant Profile of 4-
(Phenylthio)phenol

The table below summarizes the key thermodynamic parameters and antioxidant-related data for 4-

(phenylthio)phenol and related compounds from the search results.

Property
Value for 4-(Phenylthio)phenol
/ Related System

Experimental Context

Reaction Enthalpy
(ΔH₁)

28.80 ± 3.39 kJ mol⁻¹ Equilibrium of phenoxyl radical formation
in benzene-toluene solution [1]

Reaction Entropy
(ΔS₁)

116.9 ± 12.7 J K⁻¹ mol⁻¹ Same as above (benzene-toluene
solution) [1]

Antioxidant
Mechanism (in water)

SPLET (Sequential Proton Loss
Electron Transfer)

Dominant mechanism for thiophenols in
aqueous solution, per DFT calculations

[2]
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Property
Value for 4-(Phenylthio)phenol
/ Related System

Experimental Context

Antioxidant
Mechanism (in gas
phase)

HAT (Hydrogen Atom Transfer) Dominant mechanism for thiophenols in

gas phase, per DFT calculations [2]

Key Molecular
Descriptor (BDE)

Lower BDE values correlate with
higher activity

Bond Dissociation Enthalpy (BDE) of the
O-H/S-H bond is a pivotal property [2]

Experimental Protocols for Key Data

The thermodynamic and activity data are derived from specific experimental and computational methods:

Experimental Thermodynamics: The enthalpy (ΔH₁) and entropy (ΔS₁) for 4-(phenylthio)phenol
were determined by studying the temperature dependence of its equilibrium with the generated

phenoxyl radical. The equilibrium was monitored using electron paramagnetic resonance in a 1:1
benzene-toluene solution [1].

Computational Antioxidant Analysis: The antioxidant mechanisms (HAT vs. SPLET) and key
physicochemical properties (like BDE) for thiophenols and phenols were determined through Density
Functional Theory (DFT) calculations.

Level of Theory: (U)B3LYP/6-311++G(d,p) for gas phase; (U)B3LYP/6-311++G(d,p) scrf=

(smd, solvent=water) for solvated calculations [2].
Calculated Properties: After geometry optimization, properties including bond dissociation

enthalpies (BDE), ionization potential (IP), proton affinity (PA), and molecular orbital energies
(HOMO, LUMO) were computed [2].

Experimental Activity Validation: The radical scavenging activity of the studied compounds was
experimentally evaluated using standard ABTS and DPPH assays to confirm the practical relevance

of the calculated physicochemical properties [2].

The following diagram illustrates the logical workflow connecting the computational and experimental

methods used to correlate physicochemical properties with antioxidant activity, as described in the research

[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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